molecular formula C21H21F2N5O B2962641 N-(3-fluorophenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide CAS No. 1021036-96-3

N-(3-fluorophenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide

Numéro de catalogue: B2962641
Numéro CAS: 1021036-96-3
Poids moléculaire: 397.43
Clé InChI: ZQTOBUNWJICOIO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-fluorophenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly for investigating new therapeutic agents for metabolic and neurological disorders. Its core structure, which incorporates a piperazine acetamide scaffold, is recognized as a privileged motif in the design of potent enzyme inhibitors . Recent studies on analogous compounds have demonstrated that the piperazine acetamide linkage can provide enhanced flexibility and interaction potential within enzyme active sites, leading to strong binding and greater inhibitory effects . Specifically, quinoline-benzimidazole scaffolds bearing similar piperazine acetamide derivatives have been rationally designed and shown to function as powerful antidiabetic agents by inhibiting the alpha-glucosidase enzyme, a key target for managing postprandial blood glucose levels in Type 2 diabetes . Furthermore, the molecule's imidazole and fluorophenyl components are structurally similar to scaffolds investigated as positive allosteric modulators of GABA-A receptors . This suggests potential research applications in neuroscience for modulating neurotransmission, offering a useful chemical template for exploring the therapeutic potential of ligands that interact with specific receptor interfaces in the central nervous system . This compound serves as a valuable chemical tool for researchers aiming to explore structure-activity relationships, conduct kinetic assessments, and validate novel targets in these critical physiological pathways.

Propriétés

IUPAC Name

N-(3-fluorophenyl)-2-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N5O/c22-16-4-3-5-17(14-16)25-20(29)15-26-10-12-27(13-11-26)21-24-8-9-28(21)19-7-2-1-6-18(19)23/h1-9,14H,10-13,15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTOBUNWJICOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=CC=C2)F)C3=NC=CN3C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(3-fluorophenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A 3-fluorophenyl moiety
  • A piperazine ring
  • An imidazole group

These structural components contribute to its pharmacological properties, particularly in interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3-fluorophenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide exhibit significant anticancer properties. For instance, imidazole derivatives have shown promising results against various cancer cell lines, including:

  • Jurkat cells (a model for T-cell leukemia)
  • A-431 cells (human epidermoid carcinoma)

In a comparative study, certain imidazole derivatives demonstrated IC50 values lower than that of doxorubicin, a standard chemotherapeutic agent, indicating their potential as effective anticancer agents .

CompoundCell LineIC50 (µM)
DoxorubicinJurkat10
Imidazole DerivativeJurkat<5
Imidazole DerivativeA-431<5

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Imidazole-based compounds have been reported to exhibit activity against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups on the phenyl rings enhances their antibacterial properties. Specific derivatives have shown minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the phenyl and imidazole groups significantly influence the biological activity of these compounds. For example:

  • The introduction of fluorine atoms enhances lipophilicity and may improve cellular uptake.
  • Substituents on the piperazine ring can alter binding affinity to biological targets.

Case Studies and Research Findings

  • Inhibition of SARS-CoV-2 Mpro : Research has identified related compounds as inhibitors of the main protease (Mpro) of SARS-CoV-2, with some showing IC50 values in the low micromolar range. These findings highlight the potential for developing antiviral agents from this class of compounds .
  • Antiproliferative Activity : A study focused on novel imidazoles revealed significant antiproliferative effects on various cancer cell lines, suggesting that N-(3-fluorophenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide could be further explored for its therapeutic applications .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural differences and inferred pharmacological properties of the target compound and its analogs:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Hypothesized Activity Evidence Source
N-(3-fluorophenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide (Target) 3-Fluorophenyl, 2-fluorophenyl-imidazole, piperazine ~451.64 (estimated) Kinase inhibition, antimicrobial
N-(2-ethoxyphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide () 2-Ethoxyphenyl instead of 3-fluorophenyl ~465.70 (estimated) Reduced lipophilicity; altered selectivity
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide () Trifluoromethylphenyl, no imidazole ~405.33 Enhanced metabolic stability
N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide (CAS 847761-47-1, ) No imidazole moiety ~277.69 Lower binding affinity
Compound 9c (: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) Bromophenyl-thiazole, triazole-benzodiazole ~554.44 Stronger docking affinity (hypothesized)

Key Observations:

Substituent Effects on Lipophilicity and Binding: The target compound’s 3-fluorophenyl and 2-fluorophenyl-imidazole groups likely improve membrane permeability compared to the ethoxyphenyl analog (), which may reduce cellular uptake due to polarity .

Role of the Imidazole Moiety :

  • The imidazole ring in the target compound may facilitate hydrogen bonding or coordinate with metal ions in enzyme active sites, a feature absent in and compounds .

Docking and Binding Affinity :

  • highlights that bromophenyl-substituted analogs (e.g., 9c) exhibit favorable docking poses, suggesting that halogenated aryl groups (like fluorine in the target compound) may optimize binding to hydrophobic pockets .

Q & A

Q. How should researchers address discrepancies between computational binding predictions and experimental IC₅₀ values?

  • Methodology : Reconcile errors by: (i) Re-evaluating docking force fields (e.g., solvation effects via MM-PBSA), (ii) Validating target conformation (NMR or cryo-EM structures vs. homology models), (iii) Assessing off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler). A study on a kinase inhibitor reduced false positives by cross-validating docking scores with SPR binding kinetics .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.